

A Comparative Guide to the Biological Activity of 5-Bromo-4-methylthiazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-4-methylthiazole

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The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a bromine atom at the 5-position and a methyl group at the 4-position, creates the **5-Bromo-4-methylthiazole** core, a promising platform for developing novel therapeutics. While the biological activity of the parent **5-Bromo-4-methylthiazole** compound is not extensively documented in publicly available literature, its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.^[1]

This guide provides a comparative overview of the biological activities of various classes of **5-Bromo-4-methylthiazole** derivatives. By modifying the substituent at the 2-position of the thiazole ring, researchers have fine-tuned the therapeutic properties of these compounds, leading to promising candidates for further drug development. The introduction of lipophilic bromo and methyl groups is thought to enhance the molecule's ability to cross cell membranes, potentially increasing its interaction with intracellular targets.^[1]

This document summarizes quantitative data from preclinical studies, details the experimental protocols used for their evaluation, and visualizes key biological pathways involved in their mechanism of action.

Comparative Biological Activity Data

The biological potential of **5-Bromo-4-methylthiazole** derivatives has been primarily explored in the fields of oncology and microbiology. The following tables summarize the in vitro activity of various derivatives, categorized by their primary therapeutic area.

Anticancer Activity of Thiazole Derivatives

Derivatives of the thiazole scaffold have shown significant cytotoxic activity against a range of cancer cell lines. Modifications often involve the introduction of complex aromatic or heterocyclic moieties at the 2-position of the thiazole ring.

Derivative Class/Compound	Cancer Cell Line	Activity (IC ₅₀ in μ M)	Reference Compound	Activity (IC ₅₀ in μ M)
Thiazole-Naphthalene Derivative (5b)	MCF-7 (Breast)	0.48 ± 0.03	-	-
Thiazole-Naphthalene Derivative (5b)	A549 (Lung)	0.97 ± 0.13	-	-
N-(5-methyl-4-phenylthiazol-2-yl) acetamide (84c)	A549 (Lung)	23.30 ± 0.35	Cisplatin	Not Reported
2-hydrazinyl-thiazol-4(5H)-one (4c)	MCF-7 (Breast)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
2-hydrazinyl-thiazol-4(5H)-one (4c)	HepG2 (Liver)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51
PI3K/mTOR Inhibitor (3b)	60 cell lines (mean GI)	>60% Growth Inhibition	-	-

Data synthesized from multiple sources for comparative purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Antimicrobial Activity of Thiazole Derivatives

The **5-Bromo-4-methylthiazole** scaffold has also been utilized to develop potent antimicrobial agents. The incorporation of a halogen like bromine has been shown to be a viable strategy for enhancing antimicrobial potency.^[1] The table below presents the Minimum Inhibitory Concentration (MIC) for various derivatives against common bacterial and fungal strains.

Derivative Class/Compound	Microbial Strain	Activity (MIC in μM or $\mu\text{g/mL}$)	Reference Compound	Activity (MIC)
5-methylthiazole based thiazolidinone (12)	MRSA	MIC: 67.5–135.1 μM	Ampicillin/Streptomycin	Inactive
5-methylthiazole based thiazolidinone (1, 4, 10, 13)	E. coli & B. cereus	MIC: 26.3–40.5 μM	-	-
Thiazolo[4,5-b]pyridin-2-one (3g)	P. aeruginosa & E. coli	0.21 μM	Ciprofloxacin	Not Reported
Thiazole-based complex (L1)	C. glabrata	32 $\mu\text{g/mL}$	Nystatin	4 $\mu\text{g/mL}$
5-acetyl-4-methylthiazole (T3)	S. aureus	Exhibited best performance at 4xMIC	Streptomycin	-

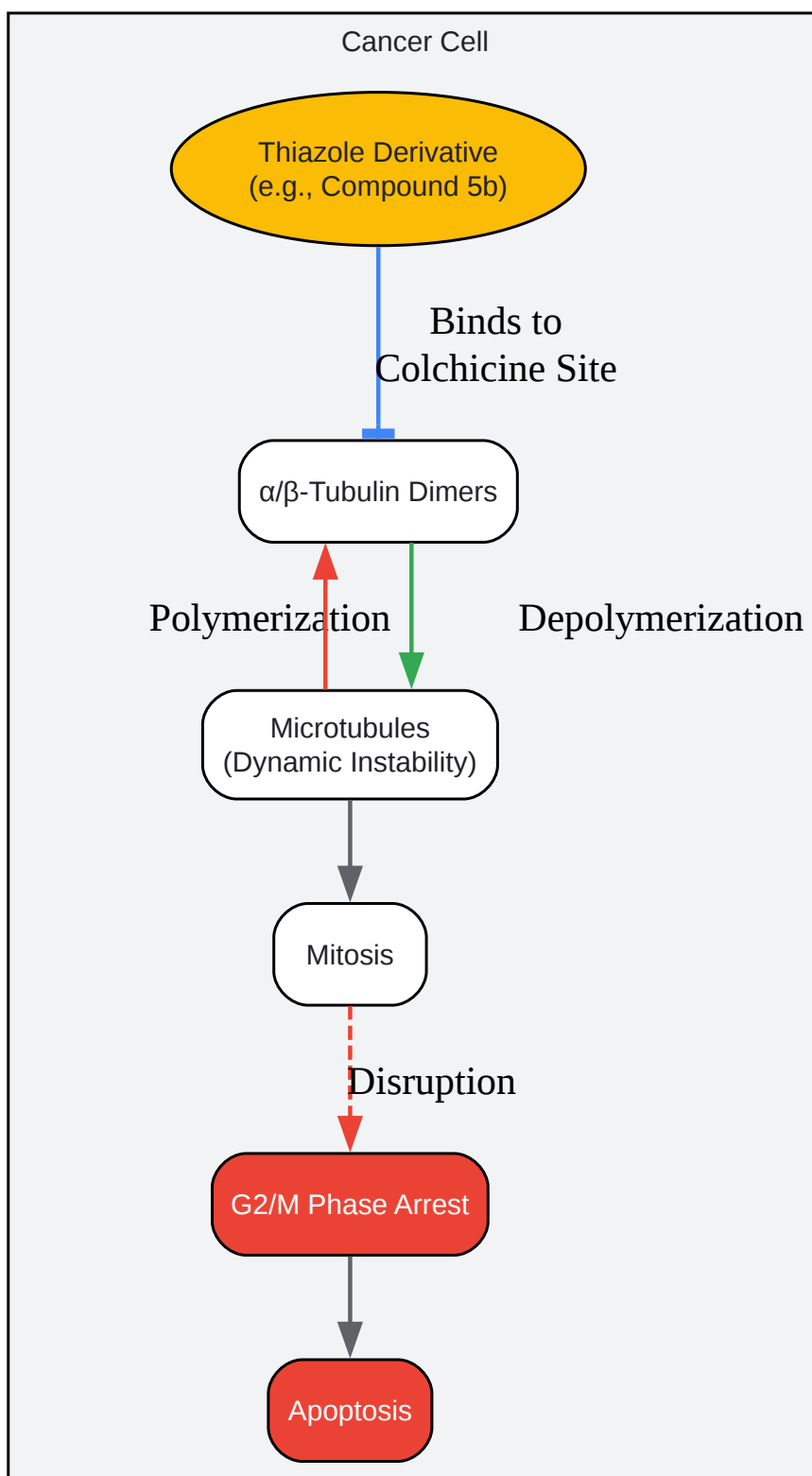
Data synthesized from multiple sources for comparative purposes.^{[5][6][7]}

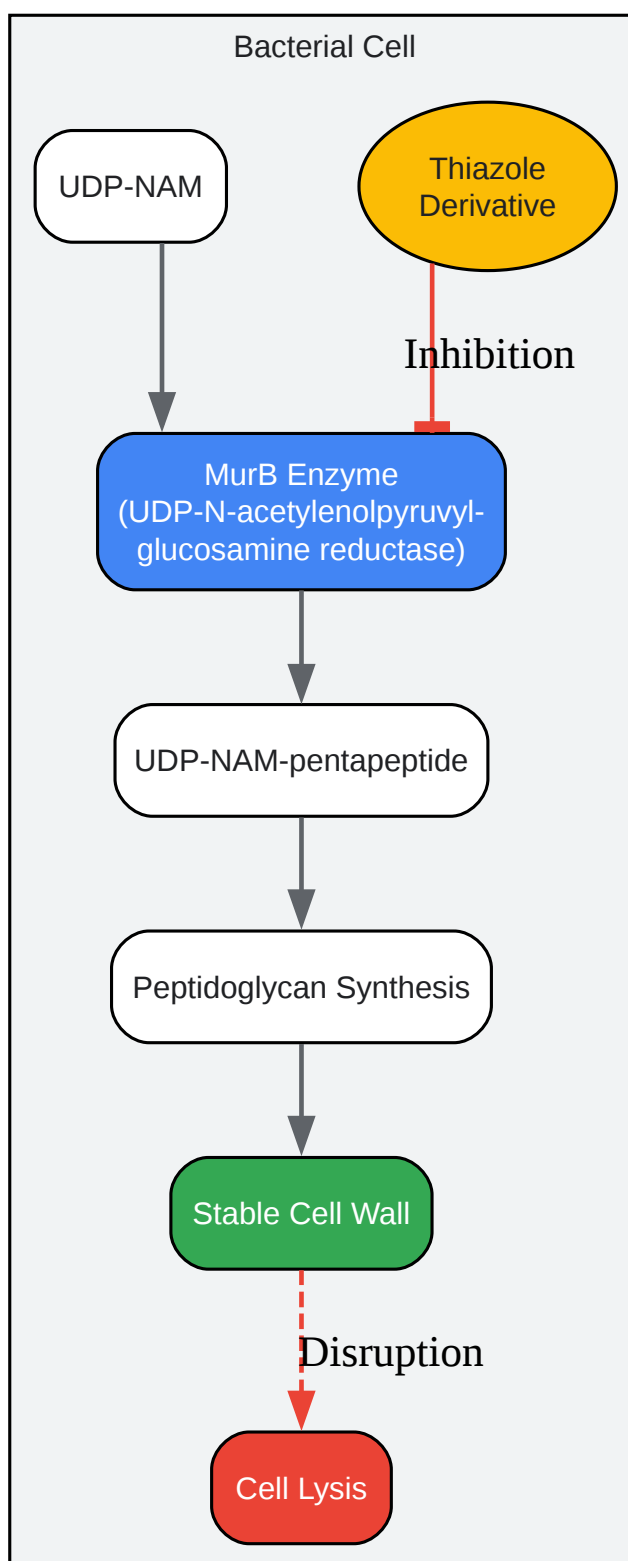
Key Signaling Pathways and Mechanisms

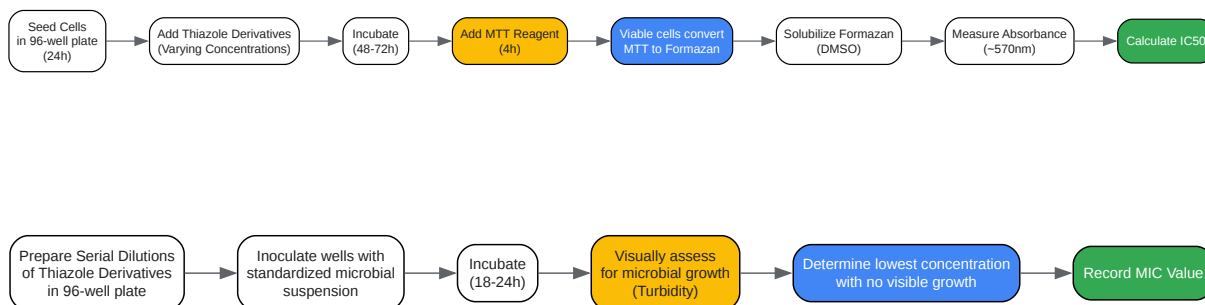
The therapeutic effects of **5-Bromo-4-methylthiazole** derivatives are attributed to their interaction with various cellular pathways. Visualizations of these mechanisms provide a clearer understanding of their mode of action.

Anticancer Mechanism: Inhibition of Tubulin Polymerization

Several thiazole-based anticancer agents function by disrupting the polymerization of tubulin, a critical process for cell division. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.







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References

- 1. benchchem.com [benchchem.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. 5-bromo-4-methylthiazole CAS#: 111600-83-0 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
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